7-Dehydrobrefeldin A

Description

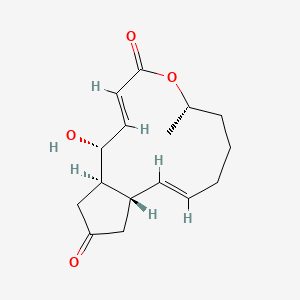

7-Dehydrobrefeldin A is a naturally occurring derivative of brefeldin A (BFA), a macrocyclic lactone first isolated from Penicillium brefeldianum in 1963 . Structurally, it belongs to the ar-bisabol sesquiterpene family and shares a cyclopentane skeleton fused with a 13-membered macrolactone ring containing two cis-olefinic groups . This compound is biosynthesized by endophytic fungi such as Penicillium janthinellum and Dendrothyrium alcacerensis CT-6, often alongside BFA and related analogs like brefeldin C .

This compound was first identified through spectroscopic comparisons with known compounds . However, its low natural abundance (e.g., 29.1 mg isolated from D. alcacerensis CT-6 vs. 15.8 g of BFA) highlights challenges in large-scale production .

Properties

CAS No. |

62989-90-6 |

|---|---|

Molecular Formula |

C16H22O4 |

Molecular Weight |

278.34 g/mol |

IUPAC Name |

(1R,2R,3E,7S,11E,13S)-2-hydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-diene-5,15-dione |

InChI |

InChI=1S/C16H22O4/c1-11-5-3-2-4-6-12-9-13(17)10-14(12)15(18)7-8-16(19)20-11/h4,6-8,11-12,14-15,18H,2-3,5,9-10H2,1H3/b6-4+,8-7+/t11-,12+,14+,15+/m0/s1 |

InChI Key |

IKUWMGOXYQGWPC-TWAINWRDSA-N |

SMILES |

CC1CCCC=CC2CC(=O)CC2C(C=CC(=O)O1)O |

Isomeric SMILES |

C[C@H]1CCC/C=C/[C@@H]2CC(=O)C[C@H]2[C@@H](/C=C/C(=O)O1)O |

Canonical SMILES |

CC1CCCC=CC2CC(=O)CC2C(C=CC(=O)O1)O |

Synonyms |

7-dehydrobrefeldin A 7-oxo-BFA |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Insights :

- Brefeldin C’s hydroxylation at C6 may enhance solubility but reduce membrane permeability .

- Biosynthetic Pathways: Despite structural similarities, 7-dehydrobrefeldin A and BFA in D. alcacerensis are synthesized via divergent BGCs with low amino acid sequence homology to P. brefeldianum, suggesting evolutionary divergence .

Functional and Mechanistic Comparisons

Anticancer Activity

- Brefeldin A : Exhibits potent cytotoxicity against multiple cancer cell lines (e.g., IC₅₀ < 0.004 µM for MKN45 and HL-60), surpassing doxorubicin . It disrupts Golgi-to-ER trafficking by inhibiting ARF1 activation, leading to apoptosis .

- This suggests a distinct mechanism compared to BFA’s ARF1 inhibition.

Plant Cell Effects

Pharmacokinetic Challenges

- This compound’s lower abundance and uncharacterized pharmacokinetics necessitate further study, though its structural modifications may offer improved selectivity .

Q & A

Basic Research Questions

Q. What is the primary mechanism by which 7-Dehydrobrefeldin A disrupts Golgi structure and secretion in plant cells?

- Methodological Answer : Studies utilize electron microscopy and fluorescent markers to observe Golgi stack disassembly in plant cells (e.g., tobacco BY-2 cells). This compound induces a cis-to-trans Golgi breakdown by inhibiting COPI-dependent vesicle formation, blocking secretory pathways. Researchers validate this by comparing treated vs. untreated cells and quantifying vesicle trafficking rates .

Q. What experimental models are optimal for studying this compound’s intracellular effects?

- Methodological Answer : Plant cell suspension cultures (e.g., Arabidopsis thaliana or tobacco) are standard due to their well-characterized secretory pathways. Protocols include timed exposure to this compound (1–10 µM) and subsequent fixation for ultrastructural analysis. Controls using Brefeldin A analogs are critical to isolate specific effects .

Q. How is this compound characterized for purity and structural integrity in new studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are mandatory for verifying purity. Researchers must report retention times, spectral peaks, and comparisons to reference standards. For novel derivatives, elemental analysis and mass spectrometry are required to confirm molecular identity .

Advanced Research Questions

Q. How can contradictory findings on this compound’s dose-dependent effects be resolved?

- Methodological Answer : Discrepancies in dose-response curves (e.g., Golgi disruption vs. cell viability) require rigorous statistical validation. Researchers should employ dose-range experiments (e.g., 0.1–50 µM) with triplicate replicates, using ANOVA or non-linear regression models. Confocal live-cell imaging can track dynamic changes in real time to differentiate primary vs. secondary effects .

Q. What experimental strategies distinguish this compound’s activity from its analogs, such as Brefeldin A?

- Methodological Answer : Comparative studies using knockout mutants (e.g., Arabidopsis COPII-deficient lines) or pharmacological inhibitors (e.g., Exo1 for exocytosis) can isolate target pathways. Structural-activity relationship (SAR) analyses, including molecular docking simulations, help identify functional groups responsible for Golgi-specific effects .

Q. What methodologies optimize this compound delivery in recalcitrant plant tissues?

- Methodological Answer : For thick-walled tissues (e.g., roots), vacuum infiltration or nanoparticle-based delivery systems improve compound penetration. Researchers should validate uptake efficiency via fluorescent tagging of this compound and quantify intracellular concentrations using LC-MS/MS. Parallel experiments with membrane-permeabilizing agents (e.g., DMSO) serve as controls .

Data Interpretation and Innovation

Q. How do researchers address conflicting results between in vitro and in vivo models when studying this compound?

- Methodological Answer : Discrepancies often arise from differences in compartmentalization or metabolic degradation. Researchers should cross-validate findings using isolated protoplasts (in vitro) and whole-plant systems (in vivo), complemented by metabolic profiling to detect degradation products .

Q. What novel approaches can elucidate this compound’s role in stress-induced secretory pathways?

- Methodological Answer : Transcriptomic or proteomic profiling under abiotic stress (e.g., salinity) can identify secretory pathway genes/proteins modulated by this compound. CRISPR-Cas9-edited lines with altered Golgi-resident proteins (e.g., SYP21) further clarify functional interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.